H-Lys(Boc)-OMe.HCl
CAS No.: 2389-48-2
VCID: VC21542894
Molecular Formula: C12H25ClN2O4
Molecular Weight: 296.79 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Lys(Boc)-OMe.HCl, also known as Nε-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the essential amino acid lysine. This compound is widely used in peptide synthesis due to its ability to protect the amino group of lysine during chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, while the methyl ester protects the carboxyl group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes . Synthesis and ApplicationsThe synthesis of H-Lys(Boc)-OMe.HCl typically involves several key steps:
This compound serves as a building block in peptide synthesis, particularly in the development of therapeutic peptides and drug conjugates. It is used in scientific research, especially in chemistry, biology, and medicine, for studying protein structure and function and developing peptide-based drugs . Biological Activity and Research FindingsH-Lys(Boc)-OMe.HCl has been explored for its antitumor potential when used as a linker in drug conjugates. Studies have shown that it can enhance the efficacy of anticancer agents like camptothecin against cancer cell lines. Table 1: Antitumor Efficacy of Conjugates
In vitro studies have demonstrated that nanoparticles incorporating H-Lys(Boc)-OMe.HCl exhibit enhanced cellular uptake in various cancer cell lines, including MCF7 breast cancer cells. Cytotoxicity assays have shown that drug-loaded peptides containing this compound have higher cytotoxic effects at elevated concentrations than their non-conjugated counterparts. Storage and HandlingH-Lys(Boc)-OMe.HCl should be stored at room temperature in a cool and dark place, ideally below 15°C. It is recommended to store it under inert gas conditions as it is air-sensitive and hygroscopic . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2389-48-2 | ||||||||||||
Product Name | H-Lys(Boc)-OMe.HCl | ||||||||||||
Molecular Formula | C12H25ClN2O4 | ||||||||||||
Molecular Weight | 296.79 g/mol | ||||||||||||
IUPAC Name | methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | ||||||||||||
Standard InChIKey | NANRHOPPXCBHGI-FVGYRXGTSA-N | ||||||||||||
Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl | ||||||||||||
SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | ||||||||||||
Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | ||||||||||||
PubChem Compound | 16218818 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume